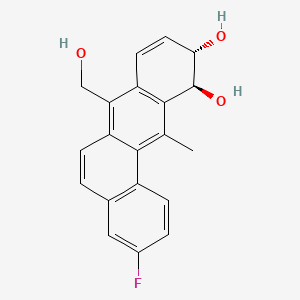
Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is a complex organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family PAHs are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- typically involves multi-step organic reactions. The process may start with the preparation of the benz(a)anthracene core, followed by the introduction of functional groups such as diol, fluoro, hydroxymethyl, and methyl groups. Common reagents used in these reactions include fluorinating agents, reducing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced purification techniques like chromatography and crystallization are often employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Benz(a)anthracene
- Benz(a)anthracene-7,12-dione
- Benz(a)anthracene-3,4-diol
Uniqueness
Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- stands out due to its specific functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
80752-29-0 |
|---|---|
Molecular Formula |
C20H17FO3 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(10S,11S)-3-fluoro-7-(hydroxymethyl)-12-methyl-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C20H17FO3/c1-10-18-13-5-3-12(21)8-11(13)2-4-14(18)16(9-22)15-6-7-17(23)20(24)19(10)15/h2-8,17,20,22-24H,9H2,1H3/t17-,20+/m0/s1 |
InChI Key |
IKHDGUUDNVLLOY-FXAWDEMLSA-N |
Isomeric SMILES |
CC1=C2C3=C(C=CC2=C(C4=C1[C@@H]([C@H](C=C4)O)O)CO)C=C(C=C3)F |
Canonical SMILES |
CC1=C2C3=C(C=CC2=C(C4=C1C(C(C=C4)O)O)CO)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















